molecular formula C12H15NO2S B14553019 Propanoic acid, 3-[(4-methylphenyl)amino]-3-thioxo-, ethyl ester CAS No. 61694-06-2

Propanoic acid, 3-[(4-methylphenyl)amino]-3-thioxo-, ethyl ester

Cat. No.: B14553019
CAS No.: 61694-06-2
M. Wt: 237.32 g/mol
InChI Key: GEIWJKFIUSWZTH-UHFFFAOYSA-N
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Description

Propanoic acid, 3-[(4-methylphenyl)amino]-3-thioxo-, ethyl ester is an organic compound with a complex structure It is characterized by the presence of a propanoic acid backbone, a 4-methylphenyl group, an amino group, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-[(4-methylphenyl)amino]-3-thioxo-, ethyl ester typically involves multiple steps. One common method starts with the preparation of 3-amino-3-(4-methylphenyl)propionic acid. This intermediate can be synthesized through the reaction of 4-methylbenzaldehyde with malonic acid in the presence of ammonium acetate, followed by decarboxylation . The resulting 3-amino-3-(4-methylphenyl)propionic acid is then reacted with carbon disulfide and ethyl chloroformate to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-[(4-methylphenyl)amino]-3-thioxo-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Propanoic acid, 3-[(4-methylphenyl)amino]-3-thioxo-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of propanoic acid, 3-[(4-methylphenyl)amino]-3-thioxo-, ethyl ester involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 3-[(4-methylphenyl)amino]-3-thioxo-, ethyl ester is unique due to the presence of both an amino group and a thioxo group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development .

Properties

CAS No.

61694-06-2

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

ethyl 3-(4-methylanilino)-3-sulfanylidenepropanoate

InChI

InChI=1S/C12H15NO2S/c1-3-15-12(14)8-11(16)13-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,16)

InChI Key

GEIWJKFIUSWZTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=S)NC1=CC=C(C=C1)C

Origin of Product

United States

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